

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-5-bromo-4-chlorobenzoate
Cat. No.:	B1395880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **Methyl 2-amino-5-bromo-4-chlorobenzoate**, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physical and chemical properties, synthesis, and its role as a versatile building block in the development of novel therapeutics. This document is intended to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights.

Core Chemical Identity and Structural Elucidation

Methyl 2-amino-5-bromo-4-chlorobenzoate is a polysubstituted aromatic compound. The precise arrangement of the amino, bromo, chloro, and methyl ester groups on the benzene ring is critical to its reactivity and utility.

Chemical Structure

The structural formula of **Methyl 2-amino-5-bromo-4-chlorobenzoate** is presented below. The numbering of the benzene ring follows IUPAC nomenclature, with the carboxylate group at position 1.

Figure 1: Chemical structure of **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount for researchers. **Methyl 2-amino-5-bromo-4-chlorobenzoate** is known by several synonyms and is cataloged under various chemical registry numbers. It is crucial to distinguish it from its isomers, which possess the same molecular formula but different substitution patterns and, consequently, different chemical properties.

Identifier Type	Identifier for Methyl 2-amino-5-bromo-4-chlorobenzoate
CAS Number	765211-09-4 [1] [2] [3]
IUPAC Name	methyl 2-amino-5-bromo-4-chlorobenzoate
Synonyms	2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester [2]
Molecular Formula	C ₈ H ₇ BrCINO ₂ [2]
Molecular Weight	264.50 g/mol [2]
InChI Key	ZPXIVPLXMVFFKP-UHFFFAOYSA-N [2]

Table 1: Primary Identifiers for **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Isomeric Differentiation

Confusion with isomers is a common pitfall. The following table distinguishes the target compound from its closely related isomers.

Compound Name	CAS Number	Key Differentiating Feature
Methyl 2-amino-4-bromo-5-chlorobenzoate	1445322-56-4[4]	Positions of bromo and chloro groups are swapped.
Methyl 5-amino-2-bromo-4-chlorobenzoate	929524-50-5[5]	Positions of amino and bromo groups are different.
Methyl 4-amino-5-bromo-2-chlorobenzoate	868406-71-7	Positions of amino and chloro/bromo groups are different.[6]

Table 2: Identifiers of Key Isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its application in synthesis and drug development.

Physical Properties

Property	Value	Source
Physical Form	Solid	[2]
Melting Point	Data not available; related isomers have melting points in the range of 60-80 °C. For example, Methyl 2-amino-5-bromobenzoate has a melting point of 72-74 °C.[7]	N/A
Boiling Point	344 °C at 760 mmHg (Predicted)[8]	[8]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	N/A

Table 3: Physical Properties of **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not readily available in the public domain, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as singlets due to the substitution pattern. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around 165-170 ppm). The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon of the ester will be around 52 ppm.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), a strong C=O stretching vibration for the ester (around $1700\text{-}1730\text{ cm}^{-1}$), and C-Br and C-Cl stretching vibrations in the fingerprint region.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (264.50 g/mol). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Synthesis and Reactivity

Methyl 2-amino-5-bromo-4-chlorobenzoate is a synthetic compound, and its preparation involves standard organic transformations.

Synthetic Approach

A plausible synthetic route to **Methyl 2-amino-5-bromo-4-chlorobenzoate** would likely start from a commercially available substituted aminobenzoic acid, followed by halogenation and esterification, or by starting with a pre-halogenated aniline and introducing the carboxylate group. A general, illustrative synthetic workflow is presented below. A detailed, validated experimental protocol for a closely related compound, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification[9].

Figure 2: A generalized synthetic workflow for **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Key Experimental Protocol: Fischer Esterification (Illustrative)

This protocol is based on the synthesis of a related compound and serves as a representative example of the esterification step.

Objective: To convert the carboxylic acid group of a substituted 2-aminobenzoic acid to a methyl ester.

Materials:

- Halogenated 2-aminobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine (saturated aqueous sodium chloride)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve the halogenated 2-aminobenzoic acid in an excess of anhydrous methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
- Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

Methyl 2-amino-5-bromo-4-chlorobenzoate is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the amino group, the aromatic ring susceptible to further substitution, and the ester group which can be hydrolyzed or converted to other functionalities—makes it a versatile intermediate.

A notable application is its use in the synthesis of inhibitors of *Trypanosoma brucei* hexokinases, which are potential therapeutic targets for African trypanosomiasis (sleeping sickness)[10]. This highlights its importance in the discovery of new drugs for neglected tropical diseases. The compound serves as a scaffold that can be elaborated through reactions such as acylation of the amino group to introduce diverse side chains, as demonstrated in the synthesis of 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid derivatives[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

- Hazard Statements: The compound is classified as harmful if swallowed (H302)[3].
- Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes[3].
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protected from light[3].

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

Methyl 2-amino-5-bromo-4-chlorobenzoate is a chemical intermediate of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure, characterized by multiple reactive sites, makes it a versatile building block for the synthesis of complex molecular architectures. A clear understanding of its identity, properties, and safe handling is essential for its effective utilization in research and development. This guide has aimed to provide a comprehensive overview to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndmate.com [rndmate.com]
- 2. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 2-amino-5-bromo-4-chlorobenzoate | 765211-09-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 7. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395880#methyl-2-amino-5-bromo-4-chlorobenzoate-synonyms-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com